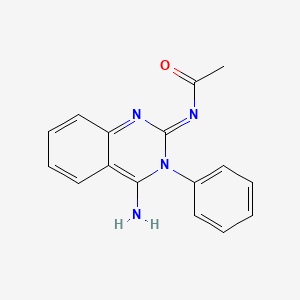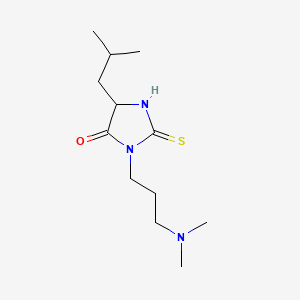![molecular formula C12H14N4O3S2 B12929757 N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}butanamide CAS No. 89782-65-0](/img/structure/B12929757.png)
N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)butyramide is a complex organic compound that belongs to the class of sulfonamides and thiadiazoles. This compound is characterized by the presence of a phenylsulfonamido group attached to a thiadiazole ring, which is further connected to a butyramide moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)butyramide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Phenylsulfonamido Group: The phenylsulfonamido group is introduced by reacting the thiadiazole intermediate with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Butyramide Moiety: The final step involves the reaction of the phenylsulfonamido-thiadiazole intermediate with butyric anhydride or butyryl chloride to form the desired compound.
Industrial Production Methods
Industrial production of N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)butyramide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)butyramide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and antimicrobial agent.
Pharmacology: Research focuses on its ability to inhibit specific enzymes and receptors, making it a candidate for drug development.
Biology: The compound is used in studies related to cell signaling and metabolic pathways.
Industry: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)butyramide involves its interaction with specific molecular targets such as enzymes and receptors. The phenylsulfonamido group is known to inhibit enzyme activity by binding to the active site, while the thiadiazole ring can interact with receptor sites, modulating their activity. These interactions lead to the compound’s observed biological effects, such as anti-inflammatory and antimicrobial activities.
Comparación Con Compuestos Similares
N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)butyramide can be compared with other sulfonamide and thiadiazole derivatives:
N-(Phenylsulfonamido)benzenesulfonamide: Similar in structure but lacks the thiadiazole ring, making it less effective in certain applications.
N-(Phenylsulfonamido)thiadiazole: Lacks the butyramide moiety, which may affect its solubility and bioavailability.
N-(Phenylsulfonamido)butyramide: Lacks the thiadiazole ring, reducing its potential for receptor interactions.
The uniqueness of N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)butyramide lies in its combined structural features, which enhance its biological activity and make it a versatile compound for various applications.
Propiedades
Número CAS |
89782-65-0 |
|---|---|
Fórmula molecular |
C12H14N4O3S2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
N-[5-(benzenesulfonamido)-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C12H14N4O3S2/c1-2-6-10(17)13-11-14-15-12(20-11)16-21(18,19)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,15,16)(H,13,14,17) |
Clave InChI |
WQSSFFGIUVJKCG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


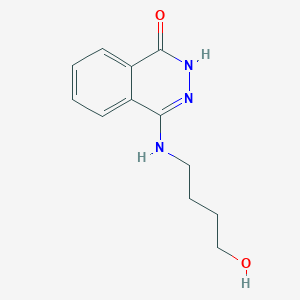
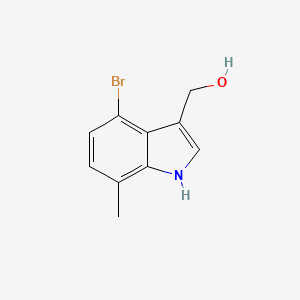
![1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929688.png)
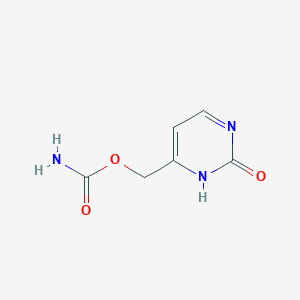
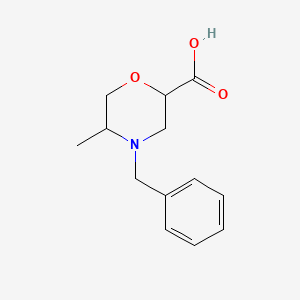
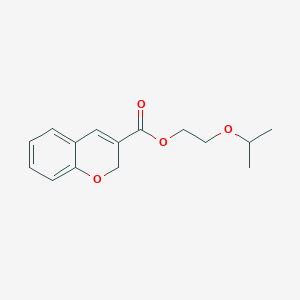
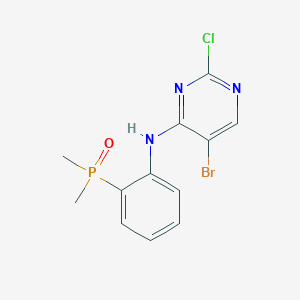
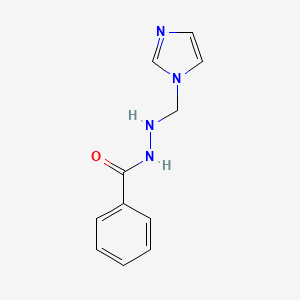

![4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12929735.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12929741.png)
![tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12929743.png)
